molecular formula C19H22N6O4 B13421688 N-Benzoyl-D-arginine-4-nitroanilide

N-Benzoyl-D-arginine-4-nitroanilide

Cat. No.: B13421688
M. Wt: 398.4 g/mol
InChI Key: RKDYKIHMFYAPMZ-MRXNPFEDSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

N-Benzoyl-D-arginine-4-nitroanilide can be synthesized through the reaction of N-benzoyl-D-arginine with 4-nitroaniline under specific conditions. The reaction typically involves the use of coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxyl group of N-benzoyl-D-arginine and the amino group of 4-nitroaniline .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The compound is often purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-Benzoyl-D-arginine-4-nitroanilide primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes. The hydrolysis occurs at the bond between the arginine and the p-nitroaniline moieties, releasing p-nitroaniline .

Common Reagents and Conditions

The hydrolysis of this compound is typically carried out in aqueous solutions at specific pH levels, depending on the enzyme used. Common reagents include buffers such as phosphate or Tris-HCl to maintain the desired pH .

Major Products

The major product formed from the hydrolysis of this compound is p-nitroaniline, which can be detected by its yellow color in colorimetric assays .

Mechanism of Action

The mechanism of action of N-Benzoyl-D-arginine-4-nitroanilide involves its hydrolysis by proteolytic enzymes. The enzyme binds to the substrate and catalyzes the cleavage of the amide bond between the arginine and p-nitroaniline moieties. This reaction releases p-nitroaniline, which can be detected by its yellow color . The molecular targets are the active sites of the proteolytic enzymes, and the pathways involved include the catalytic mechanisms of these enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Benzoyl-D-arginine-4-nitroanilide is unique due to its specific configuration (D-arginine) and its use as a chromogenic substrate for detecting proteolytic enzyme activity. Its ability to release a detectable chromophore upon hydrolysis makes it particularly valuable in biochemical assays .

Properties

Molecular Formula

C19H22N6O4

Molecular Weight

398.4 g/mol

IUPAC Name

N-[(2R)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]benzamide

InChI

InChI=1S/C19H22N6O4/c20-19(21)22-12-4-7-16(24-17(26)13-5-2-1-3-6-13)18(27)23-14-8-10-15(11-9-14)25(28)29/h1-3,5-6,8-11,16H,4,7,12H2,(H,23,27)(H,24,26)(H4,20,21,22)/t16-/m1/s1

InChI Key

RKDYKIHMFYAPMZ-MRXNPFEDSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N[C@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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